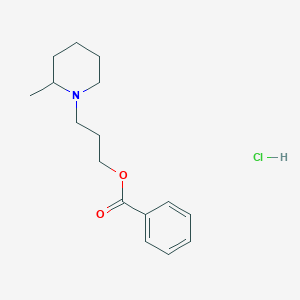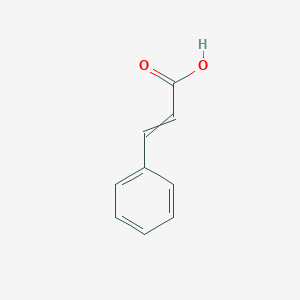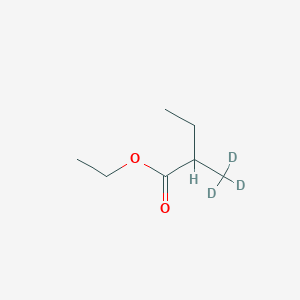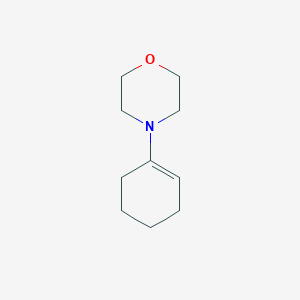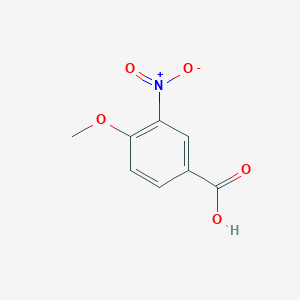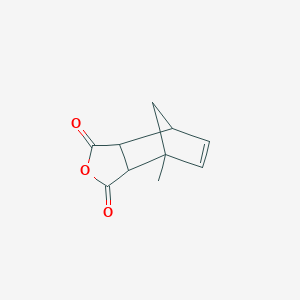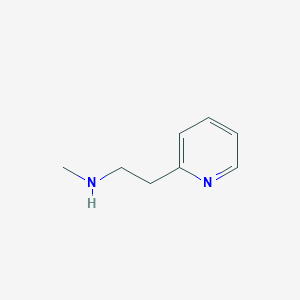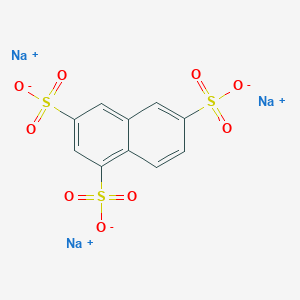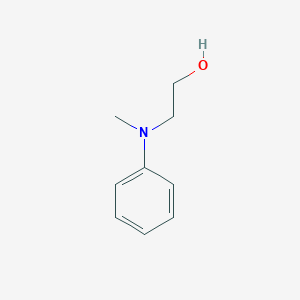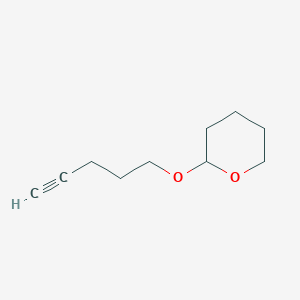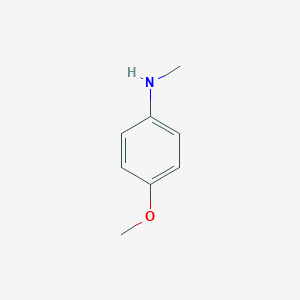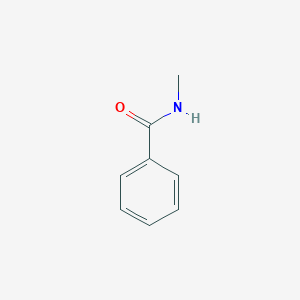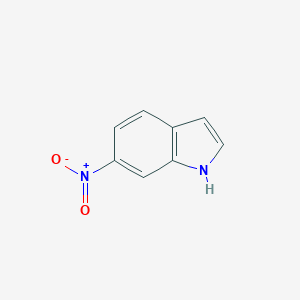
6-Nitroindole
概要
説明
6-Nitroindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. The indole nucleus is known for its aromatic properties and biological activities. This compound, specifically, is characterized by the presence of a nitro group at the sixth position of the indole ring, which imparts unique chemical and biological properties to the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroindole typically involves the nitration of indole. One common method is the reaction of indole with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the sixth position. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
6-Nitroindole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: 6-Amino-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Oxidized indole derivatives such as indole-2,3-dione
科学的研究の応用
6-Nitroindole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用機序
The biological effects of 6-Nitroindole are primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole nucleus can bind to specific receptors or enzymes, modulating their activity and influencing biological pathways .
類似化合物との比較
Similar Compounds
5-Nitro-1H-indole: Similar structure with the nitro group at the fifth position.
7-Nitro-1H-indole: Nitro group at the seventh position.
6-Amino-1H-indole: Reduction product of 6-Nitroindole with an amino group instead of a nitro group
Uniqueness
This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. The position of the nitro group can affect the electronic distribution within the indole ring, leading to distinct chemical and biological properties compared to other nitroindole derivatives .
特性
IUPAC Name |
6-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWCIARYGITEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197242 | |
| Record name | 6-Nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4769-96-4 | |
| Record name | 6-Nitroindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004769964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4769-96-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 6-Nitro-1H-indole in analytical chemistry?
A1: 6-Nitro-1H-indole derivatives have shown promise as matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and imaging. Specifically, derivatives like 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI) enhance ionization in the negative ion mode for improved detection of certain analytes. []
Q2: How does the structure of 6-Nitro-1H-indole derivatives impact their effectiveness as MALDI matrices?
A2: The presence of the nitro group and the position of methyl substitutions on the indole ring influence the ionization efficiency of 6-Nitro-1H-indole derivatives. For instance, 3,4-MNI exhibited superior performance compared to other derivatives in analyzing complex mixtures, highlighting the importance of structural modifications. []
Q3: Has 6-Nitro-1H-indole been studied using computational chemistry methods?
A3: Yes, Ethyl 6-nitro-1H-indole-3-carboxylate (ENHIC), a derivative of 6-Nitro-1H-indole, has been investigated using Density Functional Theory (DFT) calculations. These studies provided insights into its molecular geometry, vibrational characteristics, and electronic properties, contributing to a deeper understanding of its potential applications. []
Q4: Are there any reported biological applications of 6-Nitro-1H-indole derivatives?
A4: Research indicates that thiosemicarbazones derived from 6-nitro-1H-indole-2,3-dione, when complexed with metals like lead and iron, exhibit notable antimicrobial activity against various pathogenic bacteria and fungi. These findings suggest potential avenues for developing novel antimicrobial agents. []
Q5: Can 6-Nitro-1H-indole undergo electrochemical transformations?
A5: Electrochemical methods offer an efficient route to synthesize N-protected indole derivatives from 6-Nitro-1H-indole. This green chemistry approach utilizes a simple divided cell and avoids the need for harsh oxidizing reagents or metal catalysts, making it a sustainable alternative for producing valuable indole compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


